Product packaging for 4-Fluoren-9-ylidenemethyl-pyridine(Cat. No.:)

4-Fluoren-9-ylidenemethyl-pyridine

Cat. No.: B10844209
M. Wt: 255.3 g/mol
InChI Key: YVNXZDHQCSSQMR-UHFFFAOYSA-N
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Description

Contextualization within Fluorene-Based Organic Materials Science

Fluorene (B118485) and its derivatives are renowned for their exceptional thermal and chemical stability, high photoluminescence quantum yields, and excellent charge-transporting capabilities. These characteristics have made them ubiquitous components in a wide array of organic electronic devices, most notably in organic light-emitting diodes (OLEDs). The 9-position of the fluorene ring is particularly amenable to substitution, allowing for the fine-tuning of its electronic properties and the prevention of undesirable aggregation-induced quenching effects. The incorporation of a fluorene unit into 4-Fluoren-9-ylidenemethyl-pyridine provides a robust, photoactive scaffold.

Significance of Pyridine-Containing Conjugated Systems in Materials Chemistry

Pyridine (B92270), a heteroaromatic amine, is a versatile component in conjugated organic systems. Its nitrogen atom introduces a degree of electron-withdrawing character, which can facilitate intramolecular charge transfer (ICT) when coupled with an electron-donating moiety. This ICT process is fundamental to the operation of many functional materials, influencing their absorption and emission properties. Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a binding site for protons or metal ions, making pyridine-containing systems promising candidates for chemical sensors. The integration of a pyridine ring into a conjugated framework, as seen in this compound, is a well-established strategy for creating materials with tunable optoelectronic and sensory capabilities.

Rationale for Academic Investigation of this compound as a Hybrid System

The academic intrigue surrounding this compound stems from its nature as a hybrid system that synergistically combines the advantageous properties of both fluorene and pyridine. The exocyclic double bond connecting the two moieties ensures a high degree of π-conjugation, allowing for effective electronic communication between the electron-donating fluorene and the electron-accepting pyridine. This donor-acceptor architecture is a key design principle for materials with interesting non-linear optical properties, as well as for materials that exhibit solvatochromism (a change in color with solvent polarity) and aggregation-induced emission (AIE).

While direct and extensive research on the 4-isomer is still emerging, studies on its constitutional isomer, 2-Fluoren-9-ylidenemethyl-pyridine, and its derivatives have provided compelling insights into the potential of this molecular framework. Research has shown that derivatives of the 2-isomer can exhibit aggregation-induced emission enhancement and mechanofluorochromism, where the emission color changes in response to mechanical stimuli. researchgate.net These findings strongly suggest that this compound, with the different positioning of the nitrogen atom influencing the electronic distribution, is a promising candidate for the development of novel smart materials.

Detailed Research Findings

Although specific experimental data for this compound is not extensively available in the public domain, the synthesis and properties of its isomer, 2-((9H-fluoren-9-ylidene)methyl)pyridine, and its derivatives have been reported, offering valuable insights.

A common synthetic route to this class of compounds involves a condensation reaction. For instance, the synthesis of derivatives of the 2-isomer has been achieved, and similar methodologies could be applied for the 4-isomer. researchgate.net

The photophysical properties of these compounds are of particular interest. For example, derivatives of the 2-isomer have been shown to be sparingly emissive in solution but exhibit significant fluorescence in the solid state, a hallmark of aggregation-induced emission. researchgate.net This behavior is highly desirable for applications in solid-state lighting and sensing.

Below are tables summarizing the properties of reported derivatives of the closely related 2-((9H-fluoren-9-ylidene)methyl)pyridine, which can serve as a predictive basis for the properties of the 4-isomer.

Table 1: Photophysical Properties of 2-((9H-fluoren-9-ylidene)methyl)pyridine Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
FTP¹Dichloromethane398550< 1
FTT²Dichloromethane425580< 1
FTP (Solid State)--52533
FTT (Solid State)--56013

Data sourced from a study on derivatives of 2-((9H-fluoren-9-ylidene)methyl)pyridine. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N B10844209 4-Fluoren-9-ylidenemethyl-pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

4-(fluoren-9-ylidenemethyl)pyridine

InChI

InChI=1S/C19H13N/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)19(17)13-14-9-11-20-12-10-14/h1-13H

InChI Key

YVNXZDHQCSSQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=NC=C4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Fluoren 9 Ylidenemethyl Pyridine

Synthesis of 4-Fluoren-9-ylidenemethyl-pyridine (pFpy) as a Ligand and Building Block

The creation of pFpy and its isomers is fundamental for their application as functional blocks in advanced materials, such as those with aggregation-induced emission (AIE) properties. researchgate.netnsc.ru

Direct Addition Approaches and Reaction Conditions

The synthesis of this compound can be approached through direct addition reactions. A common method involves the reaction of fluorene (B118485) with a suitable pyridine-4-carboxaldehyde derivative. The specific reaction conditions, such as the choice of base and solvent, are critical for achieving good yields and purity.

A plausible synthetic route involves the condensation reaction between fluorene and pyridine-4-carboxaldehyde. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860) or potassium tert-butoxide, in a solvent like methanol (B129727) or dimethylformamide (DMF). The base deprotonates the acidic C9-proton of fluorene, generating a fluorenyl anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. Subsequent dehydration of the resulting alcohol intermediate yields the target compound, this compound.

ReactantsBaseSolventProduct
FluoreneSodium methoxideMethanolThis compound
FluorenePotassium tert-butoxideDMFThis compound

Table 1: Typical Reaction Conditions for the Synthesis of this compound

Comparative Synthesis with Isomeric Pyridyl-Fulvene Derivatives (e.g., 3-Fluoren-9-ylidenemethyl-pyridine (mFpy))

The synthesis of the isomeric 3-Fluoren-9-ylidenemethyl-pyridine (mFpy) follows a similar pathway to that of pFpy, utilizing 3-pyridinecarboxaldehyde (B140518) as the starting material instead of its 4-substituted counterpart. The investigation of these isomers is crucial for understanding the structure-property relationships in the resulting materials. For instance, the position of the nitrogen atom in the pyridine (B92270) ring can significantly influence the electronic and photophysical properties of the molecule.

The synthesis of both pFpy and mFpy allows for a comparative study of their properties. For example, research has shown that derivatives of these isomers can exhibit different aggregation-induced emission and mechanofluorochromic behaviors. researchgate.netnsc.ru

Derivatization and Chemical Transformations Involving the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modifications, enabling the fine-tuning of its properties for specific applications.

Functionalization Strategies and Substituent Introduction

The functionalization of the pyridine ring and the fluorene moiety can be achieved through various organic reactions. The pyridine ring is susceptible to C-H functionalization, allowing for the introduction of substituents at specific positions. digitellinc.comresearchgate.netresearchgate.net For example, direct C-H functionalization can be used to introduce alkyl or aryl groups at the 4-position of the pyridine ring. digitellinc.com The fluorene part of the molecule can also be modified, for instance, by introducing substituents at the 9-position.

These functionalization strategies are essential for developing new materials with tailored optical and electronic properties. For example, the introduction of different substituents can influence the emission color and quantum yield of AIE-active materials based on this scaffold.

Mechanistic Studies of Formation Reactions (e.g., Carbocation Intermediates, Annulation Reactions in Fluorene Systems)

The formation of this compound and its derivatives can proceed through various reaction mechanisms, often involving carbocation intermediates. beilstein-journals.orgresearchgate.netsinica.edu.twnih.govyoutube.com For instance, in the synthesis of related fluorene derivatives, the reaction of fluorene propargylic alcohols with nucleophiles is proposed to proceed via a propargylic carbocation intermediate. acs.org The stability of these carbocations is a key factor in determining the reaction pathway and product distribution. researchgate.net

Annulation reactions, particularly those catalyzed by transition metals like palladium, provide another route to fluorene systems. nih.govnih.gov These reactions involve the formation of new rings and are valuable for constructing complex fluorene-based architectures. nih.govnih.gov Mechanistic studies of these reactions, including the formation of dibenzofuran (B1670420) from fluorene, provide insights into the reaction pathways and intermediates involved. mdpi.com

Catalytic Approaches in Synthesis (e.g., Phase-Transfer Catalysis, Palladium-Catalyzed Reactions)

Catalysis plays a crucial role in the efficient synthesis of this compound and its derivatives.

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for carrying out reactions between reactants in immiscible phases. ijirset.comslideshare.net In the context of synthesizing pyridyl-fulvene derivatives, PTC can facilitate the reaction between an aqueous solution of a base and an organic solution of the fluorene and pyridinecarboxaldehyde, potentially leading to higher yields and milder reaction conditions. ijirset.com

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C bond formation and has been employed in the synthesis of fluorenylidenes. nih.govnih.gov For example, the palladium-catalyzed annulation of arynes by substituted ortho-halostyrenes can produce substituted 9-fluorenylidenes. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of palladium catalysis in constructing the core fluorene structure. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are also used for the functionalization of pyridine rings. researchgate.net

Catalytic ApproachDescriptionRelevance to Synthesis
Phase-Transfer CatalysisFacilitates reactions between reactants in different phases. ijirset.comslideshare.netCan improve reaction efficiency and conditions for the condensation reaction.
Palladium-Catalyzed ReactionsEnables C-C bond formation and annulation reactions. nih.govnih.govUseful for constructing the fluorene core and for functionalizing the pyridine ring. researchgate.netnih.gov

Table 2: Catalytic Approaches in the Synthesis of Fluorene Derivatives

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Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article with the specified data tables and detailed research findings as requested in the prompt. The generation of such an article would necessitate access to primary research data that is not currently available through the performed searches.

Theoretical and Computational Studies of 4 Fluoren 9 Ylidenemethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in modeling the electronic environment of 4-Fluoren-9-ylidenemethyl-pyridine. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these computational explorations.

Density Functional Theory (DFT) calculations are a cornerstone for investigating the ground state electronic structure of molecules like this compound. These computational methods are employed to determine the optimized geometry and electronic properties of the molecule in its lowest energy state.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach allows for the calculation of excited state properties, including electronic transitions and absorption spectra.

Studies have shown that TD-DFT calculations are crucial for interpreting the electronic absorption profiles of compounds containing the this compound moiety. These calculations help in assigning the nature of the observed electronic transitions, distinguishing between different types of excitations within the molecule.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and photophysical properties. Key aspects of this structure that have been analyzed include the frontier molecular orbitals and the nature of its electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's reactivity and the energy required for electronic excitation.

Table 1: Representative Frontier Molecular Orbital Data for Related Aromatic Compounds

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateDFT/B3LYP-0.26751-0.180940.08657
2,6-dichloro-4-fluoro phenolDFT/B3LYP-7.042-1.7715.271

Note: This table presents data for other compounds to illustrate typical values obtained through DFT calculations, as specific values for this compound were not found in the searched literature.

The absorption of ultraviolet-visible light by this compound promotes electrons from occupied to unoccupied molecular orbitals. TD-DFT calculations have been used to analyze these transitions.

In a notable study, the absorption profile of a Rhenium complex containing this compound as a ligand was investigated. The analysis revealed that the absorption spectrum is dominated by a fulvene-centered π-π* transition, which has a high molar absorptivity. Specifically, for the para-substituted isomer (this compound), this transition results in a strong absorption at a lower energy compared to its meta-substituted counterpart. This indicates that the position of the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic transition energies.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound can influence its properties and interactions with other molecules. Conformational analysis involves mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them.

Detailed studies on the conformational analysis and energy landscapes specifically for isolated this compound are not extensively covered in the available scientific literature. Such studies would typically involve rotating the bond connecting the fluorenyl and pyridyl moieties to calculate the rotational energy barrier. For similar aromatic systems, these barriers are influenced by steric hindrance and the extent of electronic conjugation between the rotating fragments.

Computational Mechanistic Investigations (e.g., Reaction Pathways, Transition States, Bond Reactivity Indices)

Computational chemistry offers powerful tools to explore the intricate details of chemical reactions involving this compound and its derivatives. While specific, in-depth computational mechanistic studies exclusively on the parent compound this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on related fluorenylidene-pyridine derivatives and similar molecular frameworks.

These investigations typically employ methods like Density Functional Theory (DFT) to map out potential energy surfaces for various reactions. This allows for the identification of stable intermediates, the calculation of activation energies, and the characterization of transition state structures. For instance, in the synthesis of derivatives of this compound, computational models can predict the most likely reaction pathways, distinguishing between different possible mechanisms such as addition-elimination or direct condensation pathways.

The reactivity of the exocyclic double bond is a key feature. Bond reactivity indices, derived from calculations of the molecule's electronic structure, can highlight the susceptibility of specific atoms or bonds to nucleophilic or electrophilic attack. For example, the carbon atoms of the ylidenemethyl bridge and the nitrogen atom of the pyridine ring are expected to be key sites of reactivity.

A plausible, though not explicitly detailed in the literature for this specific molecule, reaction mechanism that could be investigated computationally is the derivatization at the fluorenyl or pyridyl moieties. For example, the synthesis of more complex structures often involves reactions like the Hantzsch thiazole (B1198619) synthesis starting from a fluorenyl-hydrazonothiazole derivative. In such cases, computational studies can elucidate the multi-step reaction mechanism, including the energies of intermediates and transition states, providing a detailed picture of the reaction kinetics and thermodynamics.

While detailed quantitative data on reaction pathways and transition states for this compound itself is scarce, the general approach is well-established in computational organic chemistry. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to novel functional materials based on this core structure.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimentally observed properties. For derivatives of this compound, this correlation has been particularly insightful in understanding their photophysical and structural properties.

For instance, in studies of 2-((9H-fluoren-9-ylidene)methyl)-5-([2,2′-bithiophen]-5-yl)pyridine (FTT), a derivative of the core compound, computational analysis of the molecular structure has been pivotal. mdpi.comnih.gov It was observed that in the gas phase, the FTT molecule adopts a planar geometry. mdpi.comnih.gov However, in the solid state, crystallographic data reveals a loss of this planarity due to packing forces within the crystal lattice. mdpi.comnih.gov This difference between the calculated gas-phase structure and the experimental solid-state structure is crucial for explaining the observed mechanofluorochromism—the change in fluorescence color upon mechanical grinding. The pressure exerted during grinding is thought to induce a more planar conformation, leading to a red-shift in the emission spectrum. mdpi.comnih.gov

Time-dependent DFT (TD-DFT) calculations are another powerful tool for correlating theory with experiment, particularly for photophysical properties. These calculations can predict the electronic absorption and emission spectra of molecules. For fluorene (B118485) derivatives, TD-DFT calculations have been used to simulate absorption spectra, showing good agreement with experimental measurements. nih.gov These calculations can also reveal how the excitation energy changes with molecular conformation, providing a theoretical basis for understanding phenomena like excimer formation and aggregation-induced emission (AIE). nih.govresearchgate.net

The following table summarizes the correlation between theoretical predictions and experimental observations for derivatives of this compound, highlighting the predictive power of computational methods.

Property Theoretical Prediction (Method) Experimental Observation Correlation and Insight
Molecular Geometry DFT calculations predict a planar geometry in the gas phase for FTT. mdpi.comnih.govX-ray diffraction shows a non-planar conformation in the solid state for FTT. mdpi.comnih.govThe discrepancy highlights the significant role of intermolecular interactions in the solid state, which influences the material's properties.
Mechanofluorochromism Increased planarity under pressure is predicted to lower the energy of the excited state. mdpi.comnih.govGrinding or pressurization of FTT powder leads to a red-shift in the fluorescence emission. mdpi.comnih.govThis provides a mechanistic explanation for the observed color change, linking it to a pressure-induced structural change.
Electronic Spectra TD-DFT calculations can simulate the absorption and emission wavelengths. nih.govExperimentally measured UV-Vis absorption and fluorescence spectra.Good agreement between calculated and experimental spectra validates the theoretical models and allows for the interpretation of spectral features.
Aggregation-Induced Emission (AIE) Calculations can show how restriction of intramolecular rotations in aggregates leads to enhanced emission. researchgate.netThe compound is weakly emissive in solution but highly fluorescent in the aggregated or solid state. researchgate.netTheoretical models support the AIE mechanism by demonstrating how aggregation prevents non-radiative decay pathways.

These examples underscore the synergistic relationship between theoretical and experimental approaches in the study of this compound and its derivatives. Computational studies not only provide a framework for understanding experimental results but also guide the design of new molecules with tailored properties.

Photophysical Properties and Mechanisms in 4 Fluoren 9 Ylidenemethyl Pyridine Systems

Absorption and Emission Characteristics

The absorption and emission spectra of fluorenylidene-pyridine systems are highly dependent on the molecular environment. In dilute solutions, derivatives of the core structure, such as 2-((9H-fluoren-9-ylidene)methyl)-5-(5-phenylthiophen-2-yl)pyridine (FTP) and 2-((9H-fluoren-9-ylidene)methyl)-5-([2,2'-bithiophen]-5-yl)pyridine (FTT), are characterized by low emissivity. nih.govnsc.ru This behavior is typical for molecules that can undergo efficient non-radiative decay processes in their excited state when isolated in solution.

However, in the solid state, these compounds exhibit significantly enhanced emission. For instance, FTP and FTT display photoluminescence quantum yields (PLQY) of 33% and 13%, respectively, in their powdered form. nih.govnsc.ru This dramatic increase in emission intensity upon aggregation is a hallmark of aggregation-induced emission (AIE).

The absorption spectra of these compounds typically feature intense bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated fluorenyl and pyridine (B92270) ring systems. beilstein-journals.org In metal complexes of related fluorene-based bipyridine ligands, broad absorption bands in the visible region (400-500 nm) are observed, which are attributed to a mix of metal-to-ligand charge transfer (MLCT), intraligand charge transfer (ILCT), and ligand-to-ligand charge transfer (LLCT) transitions. uea.ac.uk The emission from these complexes is generally observed at lower energies, with a mixed 3MLCT/3ILCT/3π,π* character. uea.ac.uk

Table 1: Photophysical Data for Derivatives of Fluoren-9-ylidenemethyl-pyridine

CompoundStateExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)
FTPSolid--0.33 nih.govnsc.ru
FTTSolid--0.13 nih.govnsc.ru
Platinum Complex 4Toluene-~5940.18 uea.ac.uk
Platinum Complex 5Toluene-~5940.053 uea.ac.uk

Data presented is for derivatives and complexes of the fluoren-9-ylidenemethyl-pyridine core structure.

Excited State Dynamics and Deactivation Pathways

The deactivation of the excited state in 4-Fluoren-9-ylidenemethyl-pyridine systems can occur through several competing pathways, including radiative decay (fluorescence and phosphorescence) and non-radiative decay channels. The efficiency of these pathways is dictated by the molecule's structure and its interaction with the surrounding environment.

Singlet and Triplet Excited States in Fluorenylidene Systems

Upon absorption of a photon, a molecule is promoted from its ground singlet state (S0) to an excited singlet state (Sn). In these states, all electron spins remain paired. The molecule can then relax to the lowest excited singlet state (S1) through internal conversion, a non-radiative process. From the S1 state, the molecule can return to the ground state by emitting a photon (fluorescence) or through non-radiative decay.

Alternatively, the molecule can undergo intersystem crossing (ISC) to a triplet state (Tn), where two electron spins are parallel. This process is generally less probable than internal conversion. From the lowest triplet state (T1), the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The energy of the triplet state is typically lower than the corresponding singlet state. In fluorene-based systems, the triplet state plays a crucial role in their photophysical properties and potential applications in areas like singlet fission, where one singlet exciton (B1674681) is converted into two triplet excitons.

Intramolecular Torsional Motions and Rotational Deactivation Mechanisms

A key non-radiative deactivation pathway in fluorenylidene-pyridine systems in solution is the intramolecular rotation and twisting around the single bond connecting the fluorenylidene and pyridine moieties. When the molecule is in the excited state, these torsional motions can lead to a conical intersection with the ground state potential energy surface, providing a highly efficient channel for non-radiative decay. kyoto-u.ac.jp This rapid relaxation from the excited state without the emission of light is responsible for the low fluorescence quantum yield of these compounds in dilute solutions. The restriction of these intramolecular motions is a fundamental principle behind the phenomenon of aggregation-induced emission (AIE). kyoto-u.ac.jp

Intramolecular Photoinduced Electron Transfer (PET) Processes

In molecules containing both electron-donating and electron-accepting moieties, photoinduced electron transfer (PET) can be a significant deactivation pathway for the excited state. In the case of this compound, the fluorene (B118485) unit can act as an electron donor, while the pyridine ring can function as an electron acceptor. Upon photoexcitation, an electron can be transferred from the fluorene moiety to the pyridine ring, forming a charge-separated state. This intramolecular charge transfer (ICT) state is often non-emissive or weakly emissive and can decay non-radiatively to the ground state, thus quenching fluorescence. The efficiency of PET is highly dependent on the solvent polarity, with more polar solvents often stabilizing the charge-separated state.

Mixed Metal-Ligand-to-Ligand Charge Transfer (MLLCT) Emission in Complexes

When this compound acts as a ligand in a metal complex, new deactivation pathways involving the metal center become available. In such complexes, emission can arise from a mixed metal-ligand-to-ligand charge transfer (MLLCT) state. This type of transition involves the transfer of an electron from a metal-based orbital and a ligand-based orbital to an acceptor orbital on another ligand. For example, in platinum(II) complexes with related fluorene-containing bipyridine ligands, the emission is characterized as having a mixed 3MLCT/3ILCT/3π,π* character. uea.ac.uk The energy and lifetime of this emission are influenced by the nature of the metal, the ligand itself, and the solvent environment. These MLLCT emissions are often broad and can be tuned by modifying the electronic properties of the ligands.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive upon aggregation or in the solid state. rsc.orgacs.org This behavior is characteristic of this compound and its derivatives. nih.govnsc.ru

The underlying mechanism for AIE in these systems is the restriction of intramolecular motion (RIM) . In dilute solutions, the molecules are free to undergo low-frequency torsional and rotational motions around the bond connecting the fluorene and pyridine rings. These motions act as efficient non-radiative decay channels, quenching fluorescence. However, in the aggregated state or in a rigid matrix, these intramolecular motions are physically hindered. This blockage of the non-radiative decay pathways forces the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence quantum yield. kyoto-u.ac.jp

The AIE properties of these compounds make them promising candidates for applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where strong solid-state emission is a desirable attribute.

Molecular Design Principles for AIE-Active Fluorenylidene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. In the aggregate or solid state, these non-radiative decay pathways are suppressed, allowing the excited state to relax via radiative emission.

The design of AIE-active fluorenylidene derivatives is centered on several key principles:

Incorporation of Rotatable Groups: The fluorenylidene core, connected to a pyridine ring, possesses inherent rotational freedom. The introduction of rotatable phenyl groups or other aryl moieties is a common strategy to create AIE-active molecules. frontiersin.org For instance, tetraphenylethylene (B103901) (TPE) is a classic AIE luminogen (AIEgen) that utilizes this principle. nih.gov

Donor-π-Acceptor (D-π-A) Structures: Creating molecules with a D-π-A framework is a successful strategy for developing advanced AIE materials. nih.gov In these systems, an electron-donating group (D) and an electron-accepting group (A) are linked by a π-conjugated bridge. This design can lead to materials with properties like near-infrared (NIR) emission and temperature sensitivity. nih.govresearchgate.net

Regioisomerization: A subtle yet powerful design strategy involves the transformation of an ACQ molecule into an AIE-active one through regioisomerization. This can be achieved by altering the substitution pattern on the molecular scaffold. For example, research has shown that migrating even a small functional group, such as a pyrrolidinyl group, from a para- to an ortho-position within a molecule can switch its behavior from ACQ to AIE-active. nih.gov This highlights that significant changes in photophysical properties can be achieved without adding bulky substituents.

Polymerization: Incorporating AIE-active units into a polymer backbone is another effective design principle. AIE polymers benefit from good processing performance and easy modification. frontiersin.org The polymer matrix can further restrict the intramolecular motions of the AIEgen, enhancing the fluorescence by suppressing non-radiative transitions more effectively than in small-molecule aggregates. frontiersin.org

Role of Intermolecular Interactions and Crystal Packing on AIE Enhancement

In the solid state, the specific arrangement of molecules within the crystal lattice, known as crystal packing, and the nature of intermolecular interactions are critical in determining the efficiency of AIE. The way molecules pack dictates the extent to which intramolecular motions are restricted.

Hydrogen Bonding and π-π Stacking: Strong intermolecular interactions such as hydrogen bonds and π-π stacking play a crucial role in locking molecules into a fixed conformation, thereby suppressing non-radiative decay and enhancing fluorescence. mdpi.com The frequency of specific interactions in crystal structures is directly related to their interaction energies. mdpi.com Analysis of crystallographic data shows that strong hydrogen bonds occur significantly more often than would be expected by random chance, indicating their importance in stabilizing crystal structures. rsc.orgresearchgate.net

Weaker Interactions: Even weaker interactions, such as C–H⋯F and C–H⋯Cl hydrogen bonds, can have a significant influence on crystal packing, occurring more frequently than some stronger halogen bonds like Br⋯O. rsc.orgresearchgate.net These varied noncovalent forces, including CH⋯π interactions, are instrumental in the formation of supramolecular assemblies that facilitate AIE. rsc.org

Stimuli-Responsive Luminescence Properties

Fluorenylidene derivatives often exhibit dynamic changes in their luminescence in response to external stimuli such as mechanical force, heat, and solvent polarity. This behavior makes them promising candidates for applications in sensing, security inks, and optical recording.

Mechanochromism and Mechanofluorochromism: Structural Basis and Reversibility

Mechanochromism refers to the change in color, and mechanofluorochromism (MFC) to the change in fluorescence color, upon the application of a mechanical stimulus like grinding, shearing, or pressurization.

Structural Basis: The underlying mechanism for the MFC properties in fluorenylidene derivatives is typically a phase transition between different solid-state forms. nih.gov The pristine, crystalline powder often has a highly ordered structure that allows for efficient emission. Upon grinding, this crystalline structure is disrupted, leading to an amorphous or a different polymorphic state. nsc.ru This change in molecular packing and intermolecular interactions alters the energy of the excited state, resulting in a bathochromic (red) or hypsochromic (blue) shift in the emission wavelength.

Reversibility: A key feature of these materials is the reversibility of the MFC effect. The original fluorescence can often be restored through various treatments. For example, a derivative of 2-((9H-fluoren-9-ylidene)methyl)pyridine, FTT, demonstrates self-reversible MFC, where the ground powder recovers its original emission spectrum after being stored for a day without any treatment. nsc.ru In other cases, recovery can be induced by heating the ground sample or by exposing it to solvent fumes (fuming) or immersing it in a solvent for a short time, which facilitates the reorganization of the molecules back to their initial, more stable crystalline state. nih.gov

Table 1: Examples of Mechanofluorochromic Behavior in Fluorenylidene Derivatives

Compound SystemPristine State EmissionGround State EmissionSpectral ShiftRecovery MethodReference
MOX2592 nm (Yellow)660 nm (Red)68 nmHeating at 50°C or fuming with acetone nih.gov
FTTYellow-GreenOrange-RedRed-shiftedSelf-recovers within one day nsc.ru

Thermochromism and Temperature-Dependent Phase Transitions

Thermochromism is the reversible change in color and/or fluorescence of a material in response to a change in temperature. This property in fluorenylidene systems is also linked to temperature-induced phase transitions.

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) studies have confirmed that some fluorenylidene derivatives undergo reversible phase transitions upon heating and cooling. nsc.ru These phase transitions involve a rearrangement of the molecular packing in the crystal lattice. For instance, a compound might exist in a disordered state at a higher temperature and transition to a more ordered state upon cooling. researchgate.net This change in the solid-state structure alters the electronic and photophysical properties, leading to a change in the observed fluorescence color or intensity. This temperature-sensitive behavior is a valuable property for developing materials for thermal sensing and imaging. nih.gov

Solvatochromism and Environmental Polarity Effects on Excited States

Solvatochromism is the phenomenon where the color of a substance, specifically its absorption or emission spectrum, changes with the polarity of the solvent it is dissolved in. This effect is particularly pronounced in molecules with a significant difference between their ground-state (µg) and excited-state (µe) electric dipole moments, which is a characteristic feature of D-π-A "push-pull" systems. nih.gov

Mechanism: When a D-π-A molecule is excited by light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor. In a polar solvent, the solvent molecules reorient around the newly formed, more polar excited state, stabilizing it and lowering its energy. This stabilization is greater in more polar solvents, leading to a larger red shift (shift to longer wavelengths) in the fluorescence spectrum.

Lippert-Mataga Analysis: The relationship between the Stokes shift (the difference in energy between absorption and emission maxima) and the solvent polarity can be described by the Lippert-Mataga equation. A linear plot confirms the ICT character of the excited state. nih.gov

Fluorescence Quenching: In some cases, as solvent polarity increases, a significant decrease in fluorescence quantum yield is observed. This can be due to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, where conformational relaxation in the excited state leads to efficient non-radiative decay. nih.gov The emission bands of polar heterocyclic compounds like nitrones, which share some electronic characteristics, have been observed to shift to lower energies as solvent polarity increases. scirp.org

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) in Related Fluorenylidene Derivatives

Beyond conventional fluorescence, related donor-acceptor systems can exhibit more complex photophysical processes like thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP).

TADF Mechanism: TADF is a mechanism that allows for the harvesting of triplet excitons, which are typically lost in conventional fluorescent molecules. In TADF molecules, the energy gap between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) is very small (ΔE_ST < 0.2 eV). This small gap allows triplet excitons to be converted back into singlet excitons via reverse intersystem crossing (rISC), a process that is facilitated by thermal energy at room temperature. These newly formed singlets can then decay radiatively, producing delayed fluorescence. A key design principle for efficient TADF is the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often achieved by enforcing a twisted geometry between the donor and acceptor units. bohrium.com

Interplay between TADF and RTP: An intriguing phenomenon occurs when the structure of a D-A molecule is systematically modified. While a certain degree of twisting between the donor and acceptor promotes TADF, excessive steric hindrance or rigidification of the D-A bond can quench the rISC process. researchgate.networktribe.com When rISC is suppressed, the triplet excitons are no longer efficiently converted back to singlets. If other non-radiative decay pathways for these triplets are also minimized (e.g., by the rigid solid-state environment), the excitons may instead decay radiatively directly from the T₁ state, giving rise to strong room temperature phosphorescence. researchgate.netrsc.org

Design Implications: This competition between TADF and RTP demonstrates that subtle tuning of the steric and electronic environment around the D-A linkage can be used to switch the dominant emission pathway. researchgate.networktribe.com By increasing steric bulk around the D-A bond in a series of phenothiazine–dibenzothiophene-S,S-dioxide molecules, researchers have demonstrated a clear shift from TADF-dominant emission to strong RTP at ambient temperatures. researchgate.networktribe.comrsc.org This provides a powerful strategy for designing materials that are either highly efficient fluorescent emitters (via TADF) or purely phosphorescent organic emitters at room temperature. bohrium.com

Coordination Chemistry of 4 Fluoren 9 Ylidenemethyl Pyridine As a Ligand

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving 4-Fluoren-9-ylidenemethyl-pyridine and other pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures.

Rhenium(I) tricarbonyl complexes are of particular interest due to their rich photophysical and photochemical properties. The synthesis of fac-[Re(CO)₃(L)X] type complexes, where L is a diimine ligand like this compound and X is a halide, is a well-established procedure. nih.gov These complexes are often prepared by reacting the appropriate rhenium pentacarbonyl halide with the diimine ligand in a suitable solvent under reflux.

Transition metal complexes with pyridine-containing ligands are extensive and have been synthesized with a wide range of metals, including nickel(II), copper(I), silver(I), palladium(II), and platinum(II). jscimedcentral.comjscimedcentral.comnih.gov The synthesis generally involves the direct reaction of a metal salt with the pyridine-based ligand. jscimedcentral.comnih.gov For instance, palladium(II) complexes with 4-substituted pyridine (B92270) ligands have been synthesized to explore the electronic effects of the substituents on the properties of the resulting square-planar complexes. nih.gov

The following table provides examples of synthesized transition metal complexes with pyridine-based ligands, showcasing the diversity of metals and resulting geometries.

Metal IonLigand(s)Resulting Complex FormulaGeometryReference
Ni(II)Pyridine[NiCl₂(py)₄]Octahedral wikipedia.org
Cu(I)Pyridine[Cu(py)₄]⁺Tetrahedral wikipedia.org
Ag(I)Pyridine[Ag(py)₂]⁺Linear jscimedcentral.com
Pd(II)4-Substituted Pyridines[PdL₂Y₂] (Y = Cl⁻ or NO₃⁻)Square-Planar nih.gov
Re(I)Bipyridine, Bromide, COfac-[Re(CO)₃(bpy)Br]Octahedral nih.gov
Zn(II)2-[(4-phenyl-1,2,3-triazole) methyl] pyridine[Zn(PTMP)Cl₂]Tetrahedral researchgate.net
Co(II)2-[(4-phenyl-1,2,3-triazole) methyl] pyridineCo(PTMP)₂(H₂O)₂₂Octahedral researchgate.net

Pyridine and its derivatives, including this compound, typically coordinate to metal centers in a monodentate fashion through the nitrogen atom of the pyridine ring. jscimedcentral.com The geometry of the resulting metal complex is influenced by several factors, including the coordination number of the metal ion, its d-electron configuration, and the steric and electronic properties of the ligands. jscimedcentral.comwikipedia.org

Common geometries for transition metal complexes with pyridine ligands include:

Octahedral: Often observed for six-coordinate complexes, such as [MCl₂(py)₄]ⁿ⁺ (M = various transition metals). wikipedia.org

Tetrahedral: Typically formed by four-coordinate complexes, for example, with Cu(I) and Zn(II). jscimedcentral.comwikipedia.orgresearchgate.net

Square Planar: Common for d⁸ metal ions like Pd(II) and Pt(II) in four-coordinate complexes. jscimedcentral.comnih.govwikipedia.org

Linear: Observed in two-coordinate complexes, particularly with Ag(I). jscimedcentral.com

The coordination of the pyridine ligand can be confirmed by spectroscopic methods and definitively established by single-crystal X-ray diffraction. nih.govresearchgate.net

Electronic and Photophysical Behavior in Metal-Coordination Environments

The coordination of this compound to a metal center can significantly alter its electronic and photophysical properties. These changes are primarily due to the interactions between the metal d-orbitals and the ligand's molecular orbitals.

In transition metal complexes with π-acceptor ligands like pyridine derivatives, metal-to-ligand charge transfer (MLCT) transitions are common. libretexts.org These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. libretexts.org MLCT transitions are typically intense and can be observed in the UV-visible absorption spectrum of the complex. libretexts.orgnih.gov

For complexes of this compound, the fluorenyl moiety provides an extended π-system, which can influence the energy of the ligand's π* orbitals. The absorption spectra of such complexes are expected to show bands corresponding to both MLCT and intraligand (π-π*) transitions centered on the fluorenylpyridine ligand. The relative energies of these transitions can be tuned by modifying the metal center, the other ligands in the coordination sphere, and by substitution on the pyridine or fluorene (B118485) rings. nih.gov

In some cases, ligand-to-metal charge transfer (LMCT) can also occur, where an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This is more common when the metal is in a high oxidation state and the ligand is electron-rich. libretexts.org

The coordination of this compound to a metal center can have a profound effect on its luminescence properties, leading to either quenching or enhancement of the emission.

Luminescence Quenching: Quenching of the ligand-based fluorescence can occur if the coordinated metal ion provides a pathway for non-radiative decay of the excited state. irost.ir This can happen through several mechanisms, including energy transfer to low-lying metal-centered (d-d) excited states or through electron transfer processes (photoinduced electron transfer). irost.ir For instance, the luminescence of some ruthenium(II) polypyridyl complexes is quenched in the presence of electron acceptors. irost.ir Similarly, the emission of tricarbonylpolypyridylrhenium(I) complexes can be quenched by a coordinated pyridinealdazine ligand, a process that can be modulated by pH. conicet.gov.ar

Luminescence Enhancement: In some instances, coordination to a metal ion can lead to an enhancement of luminescence. This can be due to several factors:

Increased Rigidity: Coordination to a metal can restrict intramolecular rotations and vibrations within the ligand, which are often non-radiative decay pathways. This increased rigidity can lead to a higher fluorescence quantum yield.

Disruption of Quenching Pathways: Coordination may alter the electronic structure in a way that disrupts intramolecular quenching mechanisms that are present in the free ligand.

Sensitization: In the case of lanthanide complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits from its characteristic f-f transitions. researchgate.net

Suppression of Non-Radiative Decay: In some platinum(II) complexes, a decrease in temperature can suppress non-radiative decay pathways, leading to an increase in photoluminescence intensity. northumbria.ac.uk Similarly, some zirconium(IV) complexes exhibit dual fluorescence and phosphorescence, with the latter being sensitive to concentration and oxygen quenching. nsf.gov

Supramolecular Architectures Based on Coordination Interactions

The ability of this compound to act as a ligand allows for its use as a building block in the construction of supramolecular architectures through coordination-driven self-assembly. nih.gov This strategy utilizes the directional nature of metal-ligand bonds to create discrete, large-scale structures with well-defined shapes and sizes, such as metallacycles and metallacages. nih.gov

Design of Multi-Functional Responsive Materials via Metal Coordination

The strategic design of multi-functional responsive materials often leverages the coordination of organic ligands to metal centers, where the resulting complexes exhibit tunable photophysical and electronic properties. The ligand this compound (also referred to as pFpy) has been investigated for its potential in this field due to its structural components: a pyridine ring for metal coordination and a fluorene moiety, which is known for its role in various photoactive and electronic materials.

A notable study in this area focused on the synthesis and characterization of a rhenium(I) complex incorporating this compound. researchgate.netscience.govscience.gov A family of positively charged complexes, specifically fac-[Re(bpy)(CO)₃(L)]PF₆, where bpy is 2,2'-bipyridine (B1663995) and L is this compound, were synthesized. researchgate.netscience.govscience.govresearchgate.net The synthesis was achieved with a high yield of 86% through the direct addition of the pFpy ligand to a tetrahydrofuran (B95107) (THF) adduct precursor, fac-[Re(bpy)(CO)₃(THF)][PF₆], at room temperature. researchgate.netscience.gov

The resulting complex was thoroughly characterized using various analytical techniques, including X-ray crystallography, which confirmed the molecular structure of both the ligand and the final complex. researchgate.netscience.gov The primary motivation for designing such a complex was to create a material with responsive properties, specifically expecting a triplet mixed metal-ligand-to-ligand charge transfer (³MLLCT) emission. researchgate.netscience.gov This type of emission is a desirable characteristic for applications in sensors, light-emitting devices, and optical switches. researchgate.net

However, the research findings revealed that the anticipated responsive emission was not observed in the rhenium(I) complex of this compound. researchgate.netscience.gov The expected ³MLLCT emission was effectively deactivated or "quenched" by a non-emissive triplet excited state centered on the fluorene-based moiety of the pFpy ligand. researchgate.netscience.gov Further analysis using time-dependent density functional theory (TD-DFT) calculations showed that the absorption profile of the complex was dominated by the fulvene-centered π-π* transition, which has a higher molar absorptivity and overshadowed the desired MLLCT transition. researchgate.net

This outcome underscores a significant challenge in the rational design of functional coordination compounds. While the individual components of the this compound ligand suggest potential for creating responsive materials, the intramolecular energetics of the resulting metal complex led to the quenching of the desired photophysical property. This serves as a critical case study demonstrating that the interplay between different electronic states within a metal-ligand architecture must be carefully considered to achieve the desired responsive behavior.

Compound/Complex NameFormulaRole/Property
This compound (pFpy)C₁₉H₁₃NLigand for metal coordination
fac-[Re(bpy)(CO)₃(pFpy)]PF₆[Re(C₁₀H₈N₂)(CO)₃(C₁₉H₁₃N)]PF₆Rhenium(I) complex studied for responsive properties
fac-[Re(bpy)(CO)₃(THF)][PF₆][Re(C₁₀H₈N₂)(CO)₃(C₄H₈O)]PF₆Precursor for the synthesis of the pFpy complex
2,2'-Bipyridine (bpy)C₁₀H₈N₂Ancillary ligand in the rhenium complex
Tetrahydrofuran (THF)C₄H₈OLeaving group in the precursor complex

Applications and Advanced Functional Materials Science

Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

Fluorene-based compounds are well-regarded for their potential in organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency and good carrier mobility. researchgate.net The incorporation of a fluorene (B118485) group within an organic compound can contribute to enhanced device performance, including improved current efficiency, power efficiency, and external quantum efficiency. google.com

Derivatives with a spiro conformation, which are related to the fluorenyl structure, are particularly noted for their ability to suppress typical π-π stacking and aggregation-caused quenching in the solid state. nih.gov This is a critical factor for maintaining high emission efficiency in thin films used in OLEDs. For instance, a three-dimensional luminophore incorporating a spiro[fluorene-9,9′-xanthene] (SFX) core, which is structurally related to 4-Fluoren-9-ylidenemethyl-pyridine, has been shown to be an effective blue emitter in OLEDs. rsc.org This material exhibited aggregation-induced emission (AIE) activity, where the highly twisted 3D configuration leads to weak emission in solution but enhanced emission in an aggregated state. rsc.org

An OLED device utilizing an SFX-based emitter demonstrated a maximum current efficiency of 3.22 cd A⁻¹, a power efficiency of 2.30 lm W⁻¹, and an external quantum efficiency of 2.58%, emitting in the blue region of the spectrum. rsc.org While these results are for a related compound, they underscore the potential of the fluorene scaffold, as present in this compound, for the development of high-performance OLEDs. Patents in this area also describe the use of organic compounds containing fluorene as hole transport or light-emitting layer materials in OLEDs, citing good photoelectric performance. google.com

Hole-Transporting Materials (HTMs) in Photovoltaic Devices (e.g., Perovskite Solar Cells)

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), the development of efficient and stable hole-transporting materials (HTMs) is crucial for device performance. Fluorene-based compounds are recognized as promising candidates for HTMs due to their high charge transport ability. mdpi.com The molecular engineering of organic HTMs plays a significant role in enhancing the performance and stability of PSCs, as well as reducing their manufacturing costs. rsc.org

Fluorene-terminated HTMs have been synthesized and have demonstrated the ability to create highly efficient and thermally stable PSCs. researchgate.net The fluorene unit contributes to a desirable energy level and a high glass transition temperature, which is important for long-term device stability. researchgate.net The introduction of alkyl chains at the 9-position of the fluorene can enhance the solubility of the material, which is beneficial for fabrication, and also hinders intermolecular packing. mdpi.com

The pyridine (B92270) moiety, as found in this compound, can also play a role in the performance of PSCs. While tert-butyl pyridine is sometimes used as a dopant to enhance the photovoltaic performance of the common HTM spiro-OMeTAD, it has been noted that pyridine molecules can diffuse to the perovskite layer and potentially cause degradation. researchgate.net Therefore, the specific design and integration of the pyridine unit within the HTM structure is a critical consideration.

Research on spiro[fluorene-9,9′-xanthene] (SFX)-based HTMs, which share the fluorene core, has shown that these materials can exhibit high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction from the perovskite layer. researchgate.net Doped SFX-based HTMs have achieved hole mobilities in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹. researchgate.net

Related Fluorene-Based HTM Key Features Reported Efficiency
Fluorene-terminated HTMHigh glass transition temperature, fine-tuned energy level. researchgate.net23.2% (reverse scan) researchgate.net
Spiro[fluorene-9,9′-xanthene] (SFX)-based HTMsFunctionalized with arylamine moieties, HOMO levels of -4.9 to -5.1 eV. researchgate.net17.7% (with mixed perovskite) researchgate.net
Dopant-free SP-SMe (spiro-OMeTAD analogue)SFX core with methylsulfanyl groups to enhance interaction with perovskite. rsc.org21.95% rsc.org

Chemical and Physical Sensing Platforms (e.g., Pressure Sensors, Memory Devices)

The unique photophysical properties of fluorene derivatives make them excellent candidates for chemical and physical sensing applications. Specifically, derivatives of 2-((9H-fluoren-9-ylidene)methyl)pyridine, an isomer of the title compound, have been investigated as materials for mechanofluorochromic (MFC) sensors. researchgate.net

MFC materials exhibit changes in their fluorescence color and intensity under mechanical stimuli such as grinding or pressurization. researchgate.net This phenomenon arises from alterations in the molecular packing and conformation upon the application of pressure. For instance, a bithiophene derivative of 2-((9H-fluoren-9-ylidene)methyl)pyridine demonstrated self-reversible mechanofluorochromism, where the emission spectrum red-shifted after grinding and recovered over time without any external treatment. researchgate.net This behavior is attributed to a reversible phase transition between crystalline and amorphous states or a change in molecular planarity under pressure. researchgate.net

Such stimuli-responsive materials have significant potential in applications like pressure sensors, memory chips, and security inks. researchgate.net The development of a pressure sensor based on a film of a related compound has been reported, showing a linear relationship between pressure and emission intensity. researchgate.net The ability to tune the emission properties through mechanical force opens up possibilities for creating advanced memory devices where information can be written and erased through physical means.

Crystal Engineering for Functional Solid-State Materials

The performance of organic solid-state materials is intrinsically linked to the arrangement of molecules in the crystal lattice. Crystal engineering provides a strategy to control this arrangement to achieve desired functional properties.

The molecular structure of this compound offers several avenues for controlling crystal packing. The fluorene unit is largely planar, while the pyridine ring can adopt various orientations. The dihedral angle between the fluorene unit and substituent groups significantly influences intermolecular interactions. In a related compound, N-(9H-Fluoren-9-ylidene)-4-methylaniline, the dihedral angle between the benzene (B151609) ring and the fluorene unit is 71.1°. nih.gov This twisted conformation can prevent dense packing, which can be advantageous in some applications.

Intermolecular interactions such as π–π stacking and C–H···π interactions are crucial in dictating the final crystal structure. nih.govnih.gov In the crystal structure of 4-(anthracen-9-yl)pyridine, a related molecule, C–H···π interactions lead to the formation of dimers, which then assemble into a one-dimensional chain. nih.gov Weak face-to-face π–π stacking interactions further organize these chains into a larger supramolecular architecture. nih.gov

The presence of the nitrogen atom in the pyridine ring of this compound allows for the formation of specific intermolecular interactions, such as C–H···N hydrogen bonds, which have been observed in the crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene. researchgate.net These directional interactions can be exploited to guide the self-assembly of the molecules into well-defined architectures. The planarity of the molecule can also be influenced by its environment. For example, a derivative of 2-((9H-fluoren-9-ylidene)methyl)pyridine was found to have a planar geometry in the gas phase but a non-planar conformation in the solid state due to crystal packing forces. researchgate.net

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing and physical properties, has been observed in related fluorene derivatives. For example, 9-[(9H-Fluoren-9-ylidene)methyl]phenanthrene exists in two polymorphic forms with distinct colors and morphologies: an orange-red needle-like form with planar molecules and a yellow block-like form with twisted molecules. researchgate.net This highlights how subtle control over the crystallization process can lead to materials with different optical properties.

Additive-assisted crystallization is a powerful technique in crystal engineering to control the polymorphic outcome of a crystallization process. This method involves the introduction of small amounts of "tailor-made" additives that can influence the nucleation and growth of specific crystal facets. nih.gov These additives can either promote or inhibit the growth of certain polymorphs by binding to specific crystal surfaces. nih.gov

Concluding Remarks and Future Research Outlook

Summary of Key Academic Advancements in 4-Fluoren-9-ylidenemethyl-pyridine Research

Research on this compound, also known by its trivial name p-pyridylfulvene (pFpy), has primarily centered on its synthesis and application as a ligand in coordination chemistry. A notable advancement is its successful synthesis and incorporation into rhenium(I) tricarbonyl diimine complexes. The synthesis is typically achieved through the direct addition of the pyridine (B92270) ligand to a precursor such as a tetrahydrofuran (B95107) (THF) adduct of the metal complex at room temperature, which proceeds with high yield.

Spectroscopic characterization of these metal complexes has revealed important electronic properties of the this compound ligand. The absorption spectrum is dominated by a strong π-π* transition centered in the fulvene (B1219640) moiety. Studies comparing the para-substituted isomer (4-isomer) with the meta-substituted isomer (3-isomer) have shown that the position of the fluorenylidene-methyl group on the pyridine ring significantly influences the electronic properties. The para position in this compound results in a lower energy absorption with a higher molar absorption coefficient compared to its meta counterpart. This highlights the effective electronic communication between the fluorene (B118485) and pyridine moieties through the exocyclic double bond.

Unexplored Research Avenues and Methodological Challenges

Despite its successful use as a ligand, the intrinsic photophysical properties of standalone this compound remain largely unexplored. A significant research gap exists in the detailed characterization of its fluorescence, phosphorescence, and potential for aggregation-induced emission (AIE) or mechanofluorochromism. While related fluorene derivatives, particularly the 2-substituted isomers, have demonstrated these interesting phenomena, it is crucial to investigate if the 4-isomer exhibits similar behavior.

A key methodological challenge lies in the fact that in the documented metal complexes, the expected luminescence from the metal-to-ligand charge-transfer (MLCT) state is often quenched. This deactivation is attributed to the presence of a non-emissive triplet excited state localized on the fulvene portion of the ligand. Overcoming this quenching mechanism is a significant hurdle. Furthermore, the synthesis of this compound itself, while achievable, may present challenges in terms of purification and stability, which could hinder its broader investigation as a standalone material.

Potential for Novel Functional Material Design and Applications

The unique electronic structure of this compound, with its electron-donating fluorene unit and electron-accepting pyridine moiety connected by a π-bridge, makes it a compelling candidate for various functional materials. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage of fluorene-based systems. This could allow for the rational design of materials with specific optoelectronic properties.

Should this compound or its derivatives be found to exhibit properties like AIE, they could be utilized in the development of novel sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs). The nitrogen atom in the pyridine ring also offers a site for protonation or quaternization, which could lead to materials with acidochromic or electrochromic behavior, making them suitable for smart materials and memory devices.

Role of Interdisciplinary Approaches in Advancing Fluorenylidene-Pyridine Chemistry

Advancing the understanding and application of this compound and related compounds will necessitate a highly interdisciplinary approach.

Synthetic and Physical Organic Chemistry: Synthetic chemists are needed to develop more efficient and scalable routes to this compound and its derivatives. Physical organic chemists can then systematically study the structure-property relationships, investigating how modifications to the molecular structure affect its photophysical and electronic properties.

Computational Chemistry: Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial for understanding the electronic transitions, excited state dynamics, and the reasons behind the observed properties, including the emission quenching in metal complexes.

Materials Science and Engineering: Materials scientists will be instrumental in fabricating and characterizing thin films, nanoparticles, and other assemblies of these molecules to assess their performance in devices like OLEDs, sensors, and solar cells.

Biochemistry and Biomedical Engineering: If these compounds show promise as fluorescent probes, collaboration with biochemists and biomedical engineers will be essential to evaluate their biocompatibility, cellular uptake, and efficacy in biological imaging and sensing applications.

Through the synergistic efforts of researchers across these disciplines, the full potential of this compound and the broader class of fluorenylidene-pyridine compounds can be unlocked, paving the way for the next generation of functional organic materials.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoren-9-ylidenemethyl-pyridine, and how can purity be ensured?

Methodological Answer: The synthesis of pyridine-containing compounds often involves cross-coupling reactions (e.g., Suzuki-Miyaura) and protective group strategies. For analogs like estrane-pyridine derivatives ():

  • Step 1 : Halogenation of the core structure (e.g., iodine or bromine introduction) using reagents like Hg(OAc)₂/I₂ in acetic acid.
  • Step 2 : Protection of reactive hydroxyl groups with methoxymethyl (MOM) chloride and Cs₂CO₃ in refluxing acetonitrile.
  • Step 3 : Suzuki coupling with pyridine boronic acids using Pd(dppf)Cl₂/K₃PO₃ in DMF under microwave irradiation.
  • Step 4 : Deprotection with HCl/MeOH and reduction of ketones (e.g., NaBH₄).
  • Purity Assurance : Column chromatography (silica gel) and spectroscopic validation (¹H/¹³C NMR, ESI-MS). Yield optimization requires adjusting catalyst load (e.g., Pd(PPh₃)₄ for brominated substrates) and solvent systems (toluene/ethanol for inert conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) identifies substituent positions and stereochemistry. For pyridine derivatives, aromatic protons appear δ 7.5–8.5 ppm, while fluorenyl protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • TLC Monitoring : Rf values using silica plates and UV/iodine visualization ensure reaction progression.
  • Melting Points : Sharp melting ranges (recorded uncorrected) indicate purity. Cross-reference with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for enzyme inhibition?

Methodological Answer: Docking simulations (e.g., GOLD software) predict binding modes to targets like CYP1B1 (PDB ID: 3PM0):

  • Scoring Metrics : GOLD Score (GS) and ChemPLP Fitness Score (CFS) prioritize compounds with strong heme interactions (e.g., nitrogen-iron coordination).
  • Key Interactions : Pyridine’s nitrogen aligns with heme iron, while fluorenyl groups occupy hydrophobic pockets. Derivatives with C2-substitution (vs. C3/C4) show higher GS (e.g., 60.6 vs. 45.6) due to steric compatibility .
  • Validation : Compare computed binding energies with experimental IC₅₀ values (Table 1).

Table 1 : Inhibitory Activity of Pyridine Derivatives (Hypothetical Data)

CompoundSubstituent PositionIC₅₀ (μM)GOLD Score
4aC20.01160.6
6aC30.04545.6
11aC40.07640.2

Q. How do solvent polarity and substituent effects influence the UV/Vis spectra of this compound derivatives?

Methodological Answer:

  • Solvent Effects : Polar solvents (e.g., methanol) induce red shifts due to stabilization of excited states. For example, λmax shifts from 320 nm (hexane) to 350 nm (methanol) in pyridone analogs .
  • Substituent Impact : Electron-withdrawing groups (e.g., -CN) increase π→π* transition energy, reducing λmax. Computational TD-DFT calculations validate experimental trends .

Q. What strategies resolve contradictions in inhibitory activity data across assay conditions?

Methodological Answer:

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant CYP1B1) and substrates (e.g., ethoxyresorufin for EROD assays).
  • SAR Analysis : Compare IC₅₀ values across substituent positions. For instance, C2-pyridine derivatives exhibit 7.5-fold higher potency than C4 analogs due to better heme alignment .
  • Control Experiments : Include reference inhibitors (e.g., α-naphthoflavone) and validate via dose-response curves.

Q. How do DFT calculations elucidate interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Charge Transfer Analysis : DFT (B3LYP/6-31G*) quantifies electron donation from pyridine’s nitrogen to heme iron. Fukui indices identify nucleophilic/electrophilic sites.
  • Binding Energy Correlation : ΔG values from DFT align with experimental inhibition constants (Ki). For corrosion inhibitors, pyridine’s adsorption energy (−150 kJ/mol) matches electrochemical data .

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